(2-Bromo-3-(trifluoromethyl)phenyl)methanol
Overview
Description
(2-Bromo-3-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H6BrF3O. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-(trifluoromethyl)phenyl)methanol typically involves the bromination of 3-(trifluoromethyl)benzaldehyde followed by reduction. The bromination is carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position. The resulting brominated intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a less substituted benzene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 2-bromo-3-(trifluoromethyl)benzaldehyde or 2-bromo-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-(trifluoromethyl)phenylmethanol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-3-(trifluoromethyl)phenyl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Bromo-3-(trifluoromethyl)phenyl)methanol is largely dependent on its chemical structure. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)phenol: Similar structure but with a phenol group instead of a methanol group.
2-Bromo-3,3,3-trifluoro-1-propene: Contains a trifluoromethyl group but differs in the presence of a propene moiety.
Uniqueness
(2-Bromo-3-(trifluoromethyl)phenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and trifluoromethyl groups enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug development .
Properties
IUPAC Name |
[2-bromo-3-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXILCRCVSXPTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214330-94-5 | |
Record name | 2-Bromo-3-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.